molecular formula C20H14O3 B13936761 2-(3-Ethoxy-1H-inden-1-ylidene)-1H-indene-1,3(2H)-dione CAS No. 56525-08-7

2-(3-Ethoxy-1H-inden-1-ylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B13936761
CAS No.: 56525-08-7
M. Wt: 302.3 g/mol
InChI Key: CBZKWHITHXAHHM-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-(3-ethoxy-1H-inden-1-ylidene)- is a complex organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-ethoxy-1H-inden-1-ylidene)- typically involves multi-step organic reactions. One common method includes the condensation of 1H-indene-1,3(2H)-dione with 3-ethoxy-1H-indene under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yield and purity. Solvent extraction and crystallization techniques are often employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1,3(2H)-dione, 2-(3-ethoxy-1H-inden-1-ylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(3-ethoxy-1H-inden-1-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-1,3(2H)-dione: A simpler indene derivative with similar chemical properties.

    2-(3-Methoxy-1H-inden-1-ylidene)-1H-indene-1,3(2H)-dione: A closely related compound with a methoxy group instead of an ethoxy group.

Uniqueness

1H-Indene-1,3(2H)-dione, 2-(3-ethoxy-1H-inden-1-ylidene)- is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased solubility or enhanced interaction with biological targets.

Properties

CAS No.

56525-08-7

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

2-(3-ethoxyinden-1-ylidene)indene-1,3-dione

InChI

InChI=1S/C20H14O3/c1-2-23-17-11-16(12-7-3-4-8-13(12)17)18-19(21)14-9-5-6-10-15(14)20(18)22/h3-11H,2H2,1H3

InChI Key

CBZKWHITHXAHHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C41

Origin of Product

United States

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